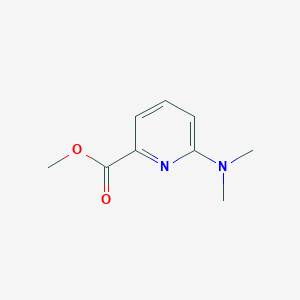

6-Dimethylamino-pyridine-2-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 6-(dimethylamino)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)8-6-4-5-7(10-8)9(12)13-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSMNRHKACVIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801246699 | |

| Record name | Methyl 6-(dimethylamino)-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26256-73-5 | |

| Record name | Methyl 6-(dimethylamino)-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26256-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-(dimethylamino)-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Dimethylamino-pyridine-2-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 6-dimethylamino-pyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

6-Dimethylamino-pyridine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

DMAP methyl ester is widely utilized as a reagent in organic synthesis, particularly for preparing various pyridine derivatives. Its ability to act as a nucleophilic catalyst enhances reaction efficiency in esterifications and acylations, making it valuable in the synthesis of complex organic molecules .

Research indicates that DMAP methyl ester exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that DMAP methyl ester is effective against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

- Antiviral Activity: The compound has demonstrated the ability to inhibit viral replication, particularly against RNA viruses, by interfering with viral entry or replication processes .

- Anticancer Potential: Investigations have revealed that DMAP methyl ester can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC values between 20 to 50 µM .

Medicinal Chemistry

In medicinal chemistry, DMAP methyl ester is explored as a pharmacophore in drug design. Its structural features allow it to interact with specific molecular targets, modulating enzyme and receptor activity. The dimethylamino group facilitates hydrogen bonding, enhancing its potential as a lead compound for drug development .

Case Studies and Research Findings

Several notable studies have documented the efficacy of DMAP methyl ester:

- Antibacterial Activity Study: In vitro tests confirmed its effectiveness against multiple bacterial strains.

- Antiviral Study: Research highlighted its potential in reducing viral load in infected cell cultures.

- Anticancer Research: Findings indicate that DMAP methyl ester can effectively induce cell death in specific cancer lines, showcasing its therapeutic potential.

Mechanism of Action

The mechanism of action of 6-Dimethylamino-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Pyridine-2-carboxylic Acid Methyl Esters

Table 2: Spectroscopic Data Comparison

| Compound Type | FTIR C=O (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Carbamoyl derivatives (L1–L4) | 1680–1700 | 2.3–2.6 (CH₃) | 155–160 (C=O carbamoyl) |

| Halogenated esters | 1720–1740 | 3.8–4.2 (CH₃ ester) | 165–170 (C=O ester) |

| Dimethylamino derivative* | ~1725 (ester) | ~3.0 (N(CH₃)₂) | ~40–45 (N(CH₃)₂) |

*Hypothetical data based on analogous structures.

Biological Activity

6-Dimethylamino-pyridine-2-carboxylic acid methyl ester (DMAP methyl ester) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

Chemical Formula: CHNO

CAS Number: 26256-73-5

DMAP methyl ester features a dimethylamino group at the 6th position and a carboxylic acid methyl ester group at the 2nd position of the pyridine ring. This unique structure contributes to its reactivity and biological interactions.

The biological activity of DMAP methyl ester is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction: The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with enzymes, potentially modulating their activity.

- Receptor Binding: The compound may influence neurotransmitter release by interacting with receptors in the nervous system, affecting signal transduction pathways.

- Hydrolysis: Upon entering biological systems, the ester group can undergo hydrolysis to release the active carboxylic acid, which further interacts with biological targets.

Antimicrobial Activity

Research indicates that DMAP methyl ester exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- E. coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for DMAP methyl ester against these pathogens range from 50 to 100 µg/mL, showcasing its potential as an antimicrobial agent.

Antiviral Activity

DMAP methyl ester has also been explored for its antiviral properties. Studies have shown that it can inhibit viral replication in certain models, particularly against RNA viruses. The mechanism involves interference with viral entry or replication processes .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of DMAP methyl ester. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's IC values for these cell lines range from 20 to 50 µM, indicating moderate potency .

Case Studies and Research Findings

Several studies have documented the efficacy of DMAP methyl ester in various biological contexts:

- Study on Antibacterial Activity:

-

Antiviral Study:

- In a study focused on RNA viruses, DMAP methyl ester was found to significantly reduce viral load in infected cell cultures, highlighting its potential for therapeutic development against viral infections.

- Anticancer Research:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Dimethylamino-pyridine-2-carboxylic acid | Contains a dimethylamino group and carboxylic acid | Antimicrobial, antiviral, anticancer |

| 6-Dimethylamino-pyridine | Lacks the ester group; primarily used as a catalyst | Limited biological activity |

| 2-Dimethylamino-pyridine | Lacks carboxylic acid functionality | Primarily studied for neuroactivity |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-dimethylamino-pyridine-2-carboxylic acid methyl ester, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification of the corresponding carboxylic acid with methanol. For example, analogous pyridinecarboxylic esters are prepared by reacting the acid with methanol in the presence of sulfuric acid or thionyl chloride, followed by purification via vacuum distillation or column chromatography . Optimization includes controlling reaction temperature (40–60°C) and stoichiometric ratios (1:5 acid-to-methanol) to minimize side reactions like decarboxylation .

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Look for characteristic peaks (e.g., ester methyl protons at δ 3.8–4.0 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .

- GC-MS : Retention time and molecular ion ([M]⁺) matching against reference spectra (e.g., molecular weight 253.296 for C₁₆H₁₅NO₂) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved respirators if airborne concentrations exceed 0.1% (based on carcinogenicity classifications) .

- Ventilation : Use fume hoods to avoid inhalation.

- Waste Disposal : Collect waste in sealed containers for incineration by certified agencies to prevent environmental contamination .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound in catalytic applications?

- Methodological Answer : Stability under acidic/basic conditions is critical. Hydrolysis studies show that the ester group degrades rapidly in aqueous NaOH (pH > 10), forming the carboxylic acid. For catalytic applications (e.g., as a ligand), maintain neutral pH and anhydrous solvents (e.g., DMF, THF) to preserve integrity . Thermal stability tests (TGA/DSC) are recommended to determine safe operating temperatures .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for pyridinecarboxylic esters?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from isomerism or solvent effects. For example, in 6-substituted pyridines, methyl group positioning (ortho vs. para) shifts proton signals by 0.3–0.5 ppm. Use deuterated solvents (CDCl₃ vs. DMSO-d6) and 2D NMR (COSY, HSQC) to assign peaks unambiguously . Cross-validate with computational methods (DFT) to predict spectral profiles .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Common byproducts include decarboxylated derivatives or dimerized species. Strategies:

- Temperature Control : Keep reactions below 60°C to suppress thermal decomposition .

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate esterification and reduce reaction time, minimizing side reactions .

- In-line Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time .

Q. What spectroscopic techniques are most effective for characterizing steric effects in substituted pyridinecarboxylic esters?

- Methodological Answer :

- X-ray Crystallography : Resolves steric hindrance from dimethylamino groups by analyzing bond angles and crystal packing .

- NOESY NMR : Detects spatial proximity between the methyl ester and dimethylamino groups, confirming substituent orientation .

- IR Spectroscopy : C=O stretching frequencies (1710–1740 cm⁻¹) shift with electron-donating/withdrawing effects from substituents .

Q. How do researchers validate the absence of genotoxic impurities in synthesized batches?

- Methodological Answer : Follow ICH M7 guidelines using:

- Ames Test : Assess mutagenicity with Salmonella strains (e.g., TA98, TA100) .

- LC-MS/MS : Detect trace impurities (e.g., unreacted pyridine intermediates) at ppm levels .

- In Silico Tools : Use DEREK or Sarah Nexus to predict toxicity based on structural alerts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.